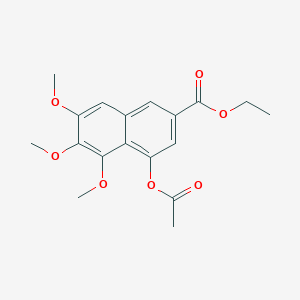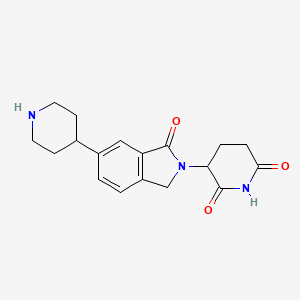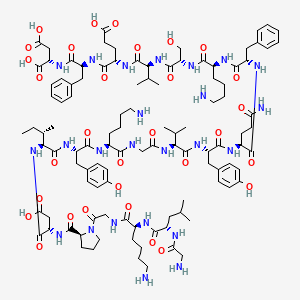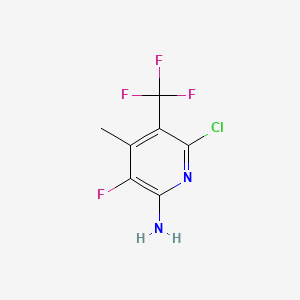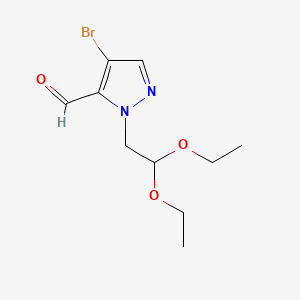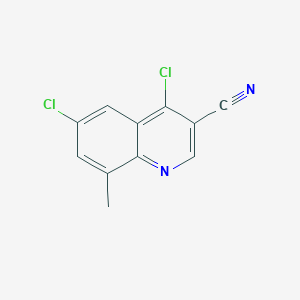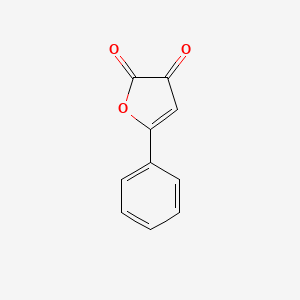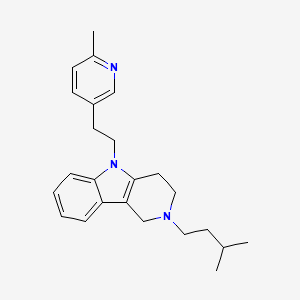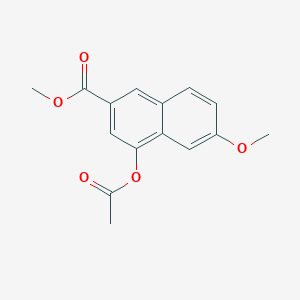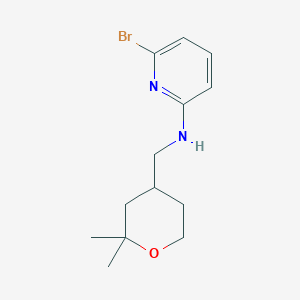
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is a synthetic organic compound that features a bromine atom, a pyridine ring, and a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromo-2-pyridinecarboxaldehyde and 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol.
Formation of Intermediate: The aldehyde group of 6-bromo-2-pyridinecarboxaldehyde reacts with the hydroxyl group of 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form an intermediate.
Amine Introduction: The intermediate is then treated with ammonia or an amine source to introduce the amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the tetrahydropyran moiety.
科学的研究の応用
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
作用機序
The mechanism of action of 6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and tetrahydropyran moiety can facilitate binding to specific sites, while the bromine atom may participate in halogen bonding or other interactions.
類似化合物との比較
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Another brominated compound with a tetrahydropyran ring.
6-Bromo-2-pyridinecarbaldehyde: A related compound with similar structural features.
Uniqueness
6-bromo-N-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)pyridin-2-amine is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both a bromine atom and a tetrahydropyran moiety distinguishes it from other similar compounds, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
特性
分子式 |
C13H19BrN2O |
|---|---|
分子量 |
299.21 g/mol |
IUPAC名 |
6-bromo-N-[(2,2-dimethyloxan-4-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H19BrN2O/c1-13(2)8-10(6-7-17-13)9-15-12-5-3-4-11(14)16-12/h3-5,10H,6-9H2,1-2H3,(H,15,16) |
InChIキー |
YKWCQVXLKYFGFN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CCO1)CNC2=NC(=CC=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



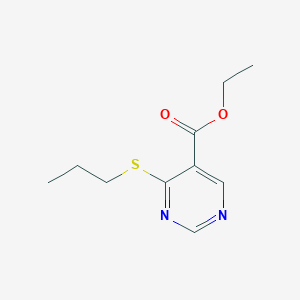
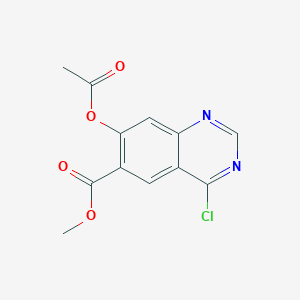
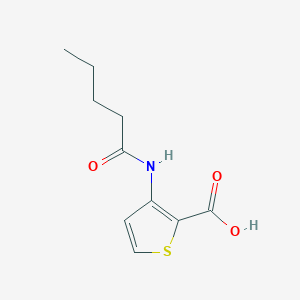
![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
